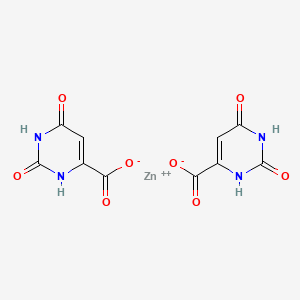
Zinc orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential mineral that plays a crucial role in various physiological functions, including immune response, enzyme activation, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate, with orotic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with orotic acid under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Zinc orotate primarily undergoes coordination reactions due to the presence of zinc ions. It can form complexes with various ligands, enhancing its stability and functionality.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc-ligand complexes .
Scientific Research Applications
Zinc orotate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polyvinyl chloride (PVC) to enhance thermal stability and prevent degradation.
Biology: this compound is studied for its role in cellular metabolism and enzyme activation.
Mechanism of Action
Zinc orotate exerts its effects through several mechanisms:
Enzyme Activation: Zinc is a cofactor for numerous enzymes, facilitating various biochemical reactions in the body.
Immune Response: this compound enhances immune function by supporting the activity of immune cells and promoting the production of antibodies.
Cellular Metabolism: this compound plays a role in DNA synthesis, protein production, and cellular repair processes.
Comparison with Similar Compounds
Zinc Gluconate: Another zinc supplement with high bioavailability, commonly used to address zinc deficiencies.
Zinc Citrate: Known for its excellent absorption and cost-effectiveness as a dietary supplement.
Zinc Picolinate: A highly absorbable form of zinc, often used in supplements for its superior bioavailability.
Uniqueness of Zinc Orotate: this compound is unique due to its combination with orotic acid, which enhances its bioavailability and effectiveness. This makes it a preferred choice for addressing zinc deficiencies and supporting various physiological functions .
Properties
CAS No. |
60388-02-5 |
|---|---|
Molecular Formula |
C10H8N4O8Zn |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChI Key |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
Key on ui other cas no. |
68399-76-8 60388-02-5 |
Pictograms |
Irritant |
Synonyms |
Acid, Orotic Orotate, Potassium Orotate, Sodium Orotate, Zinc Orotic Acid Potassium Orotate Sodium Orotate Zinc Orotate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















